![molecular formula C9H13ClN2O B11823587 [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride](/img/structure/B11823587.png)
[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylmethylamine with an epoxide under acidic conditions to form the azetidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxaldehyde, while reduction could produce pyridin-2-ylmethanol.
科学的研究の応用
Chemistry: In organic synthesis, [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives may exhibit pharmacological activities that could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are studied for their medicinal properties.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds are known for their anti-fibrotic and other pharmacological activities.
Uniqueness: What sets [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride apart is its azetidine ring, which imparts unique chemical and biological properties. This structural feature allows for distinct reactivity and interactions compared to other pyridine derivatives.
特性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
(1-pyridin-2-ylazetidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c12-7-8-5-11(6-8)9-3-1-2-4-10-9;/h1-4,8,12H,5-7H2;1H |
InChIキー |
SEUVSLPJTVAZJA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=CC=CC=N2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)
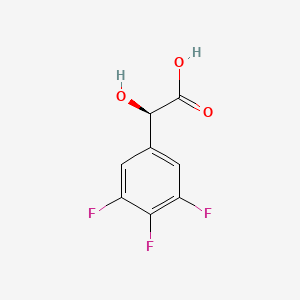
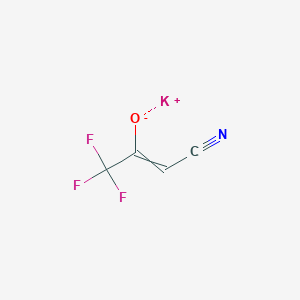
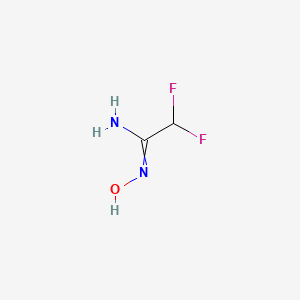
![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)
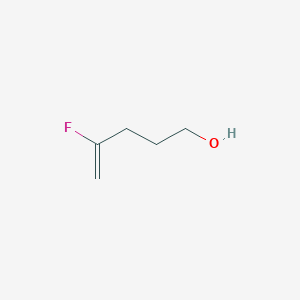



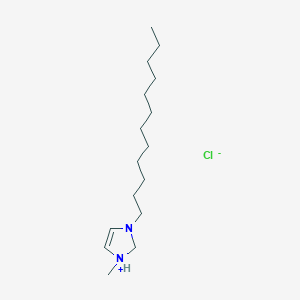
![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)

![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
![3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B11823581.png)
